5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a carbamoyl group, a chlorine atom, and a hydroxyl group attached to a nicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with 3-carbamoyl-4-chlorophenylboronic acid.
Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with 2-bromo-5-hydroxynicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-(3-carbamoyl-4-chlorophenyl)-2-oxonicotinic acid.
Reduction: Formation of 5-(3-aminomethyl-4-chlorophenyl)-2-hydroxynicotinic acid.
Substitution: Formation of 5-(3-carbamoyl-4-methoxyphenyl)-2-hydroxynicotinic acid.
Scientific Research Applications
5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid
- 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid
- 3-Carbamoyl-4-chlorophenylboronic acid
Uniqueness
5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid is unique due to the presence of both a hydroxyl group and a nicotinic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(3-carbamoyl-4-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-2-1-6(3-8(10)11(15)17)7-4-9(13(19)20)12(18)16-5-7/h1-5H,(H2,15,17)(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAANOSYRNKRHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C(=C2)C(=O)O)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688166 |
Source
|
Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-35-7 |
Source
|
Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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